An In-depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2)
An In-depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2)
This guide provides a comprehensive technical overview of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to a discerning scientific audience.
Foreword: The Pyrrolidinone Core - A Privileged Scaffold in Medicinal Chemistry
The pyrrolidin-2-one, or γ-lactam, ring system is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This five-membered nitrogen-containing heterocycle provides a rigid, three-dimensional framework that is amenable to a wide array of chemical modifications. This structural versatility allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. It is within this context that 5-(2-Hydroxyethyl)pyrrolidin-2-one emerges as a valuable building block, offering a reactive handle for the synthesis of novel chemical entities with therapeutic potential.
Section 1: Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one involves the reaction of γ-butyrolactone (GBL) with monoethanolamine.[2] This process is typically carried out at elevated temperatures.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one.
Plausible Reaction Mechanism
The reaction proceeds via a two-step mechanism analogous to the ammonolysis of GBL:[3]
-
Nucleophilic Acyl Substitution and Ring Opening: The reaction is initiated by the nucleophilic attack of the amino group of monoethanolamine on the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the ring-opening of the lactone to form the intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.[4]
-
Intramolecular Cyclization (Dehydration): Under the reaction conditions (typically high temperature), the terminal hydroxyl group of the intermediate amide is protonated, making it a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the water molecule to form the stable five-membered pyrrolidinone ring.
Figure 2: Plausible reaction mechanism for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on established procedures.[4]
Materials:
-
γ-Butyrolactone
-
Monoethanolamine
-
Water
Procedure:
-
A reactor is charged with γ-butyrolactone, monoethanolamine, and water. A typical molar ratio of monoethanolamine to γ-butyrolactone is 1.0, and the molar ratio of γ-butyrolactone to water is 1.1.[4]
-
The reaction mixture is heated to 250°C for 2 hours.[4]
-
Upon completion, the reaction mixture is cooled to room temperature. The resulting product is a mixture containing the desired 5-(2-Hydroxyethyl)pyrrolidin-2-one, unreacted starting materials, water, and some high-boiling point byproducts.
Section 2: Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of 5-(2-Hydroxyethyl)pyrrolidin-2-one is essential for its handling, purification, and application.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3445-11-2 | [5] |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| Appearance | Colorless to yellow liquid or solid | [6] |
| Boiling Point | 140-142 °C at 3 mmHg | [7] |
| Melting Point | 19-21 °C | [8] |
| Density | 1.143 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.496 | [7] |
| Water Solubility | Very soluble | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy:
A representative ¹H NMR spectrum of 5-(2-Hydroxyethyl)pyrrolidin-2-one in CDCl₃ would exhibit the following signals:[10]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | t | 2H | -N-CH₂-CH₂-OH |
| ~3.74 | t | 2H | -N-CH₂-CH₂-OH |
| ~3.51 | t | 2H | -CH₂-C=O |
| ~3.44 | br s | 1H | -OH |
| ~2.40 | m | 2H | -CH₂-CH₂-N- |
| ~2.08 | m | 2H | -CH₂-CH₂-C=O |
¹³C NMR Spectroscopy:
Based on the structure, the expected approximate chemical shifts in the ¹³C NMR spectrum are:
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (amide carbonyl) |
| ~60 | -CH₂-OH |
| ~50 | -N-CH₂- |
| ~45 | -CH₂-N- |
| ~30 | -CH₂-C=O |
| ~18 | -CH₂-CH₂-C=O |
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected at:[11]
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1680 cm⁻¹ (strong): C=O stretching of the γ-lactam.
Mass Spectrometry:
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 129, corresponding to the molecular weight of the compound.[12]
Section 3: Purification Methodologies
The purity of 5-(2-Hydroxyethyl)pyrrolidin-2-one is critical for its use in research and drug development. Two primary methods for its purification are distillation and crystallization.
Purification by Distillation
Fractional distillation under reduced pressure is an effective method for purifying the crude product. A multi-stage distillation process can be employed to separate the desired product from lower and higher boiling point impurities.[4]
Experimental Protocol (Conceptual):
-
The crude reaction mixture is subjected to a first distillation to remove low-boiling components (e.g., water, unreacted monoethanolamine, and GBL) as the distillate.
-
The bottom liquid from the first distillation, enriched with the product, is then fed to a second distillation column.
-
In the second column, purified 5-(2-Hydroxyethyl)pyrrolidin-2-one is collected as the distillate, leaving high-boiling impurities in the bottom.
Purification by Crystallization
Crystallization is another viable method for obtaining high-purity 5-(2-Hydroxyethyl)pyrrolidin-2-one.[2]
Experimental Protocol:
-
Crude liquid 5-(2-Hydroxyethyl)pyrrolidin-2-one is cooled.
-
Crystallization can be induced by the addition of a seed crystal of the pure compound.
-
The crystallization can be performed in the presence of a small amount of water (1-4 wt.%) to facilitate the process.[2]
-
The resulting crystals are separated from the mother liquor by filtration and then dried. This method can yield a product with a purity greater than 99.9%.[2]
Section 4: Reactivity and Derivatization
The hydroxyl group of 5-(2-Hydroxyethyl)pyrrolidin-2-one is a key functional handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Reactions of the Hydroxyl Group
The primary alcohol functionality can undergo a variety of common transformations:
-
Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters. This is a straightforward way to introduce a wide range of functionalities.
-
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to form ethers.[3]
-
Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a good leaving group (chloride or bromide), facilitating subsequent nucleophilic substitution reactions.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Figure 3: Key derivatization reactions of the hydroxyl group in 5-(2-Hydroxyethyl)pyrrolidin-2-one.
Section 5: Applications in Drug Development and Beyond
The unique combination of the pyrrolidinone scaffold and a reactive hydroxyl group makes 5-(2-Hydroxyethyl)pyrrolidin-2-one a valuable molecule in several applications, particularly in the pharmaceutical industry.
As a Pharmaceutical Intermediate and Building Block
5-(2-Hydroxyethyl)pyrrolidin-2-one serves as a versatile starting material for the synthesis of more complex molecules. Its derivatives have been investigated for a range of biological activities. For example, it can be used to prepare intermediates such as 1-vinylpyrrolidinone, 1-[2-(diethylamino)ethyl]-2-pyrrolidinone, and 1-(2-bromoethyl)-2-pyrrolidinone.[7]
Formation of Drug Salts with Enhanced Solubility
A notable application is in the formation of salts of existing drugs to improve their physicochemical properties. For instance, it has been used to prepare a salt of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. The resulting diclofenac/N-(2-hydroxyethyl)pyrrolidine salt exhibits significantly greater water and 1-octanol solubility compared to other forms of the drug, which can lead to improved bioavailability and formulation options.[13]
Precursor to Polymers
The dehydration of 5-(2-Hydroxyethyl)pyrrolidin-2-one is an important industrial route to N-vinyl-2-pyrrolidone (NVP). NVP is a key monomer used in the production of polyvinylpyrrolidone (PVP), a biocompatible polymer with widespread applications in the pharmaceutical industry as a binder for tablets, a component of controlled-release formulations, and in various other biomedical applications.[2]
Other Industrial Applications
Beyond pharmaceuticals, 5-(2-Hydroxyethyl)pyrrolidin-2-one is utilized as a co-solvent in agrochemical, coating, and inkjet formulations, and as a solvent in electronics processing.[7]
Conclusion
5-(2-Hydroxyethyl)pyrrolidin-2-one is a molecule of considerable scientific and industrial importance. Its straightforward synthesis, versatile reactivity, and the inherent biological relevance of its core pyrrolidinone structure make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the creation of novel chemical entities and improved pharmaceutical formulations.
References
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PubMed. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. [Link]
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ResearchGate. a. Reaction scheme showing formation of 2-pyrrolidone from reductive.... [Link]
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PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
- Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
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PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
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